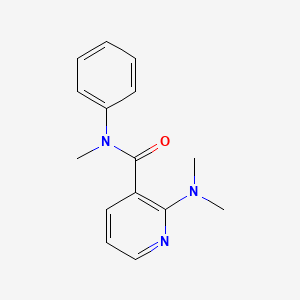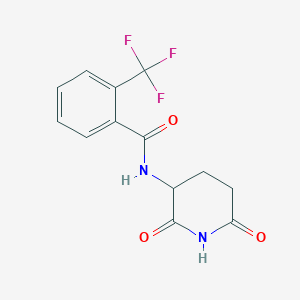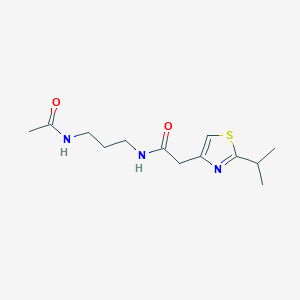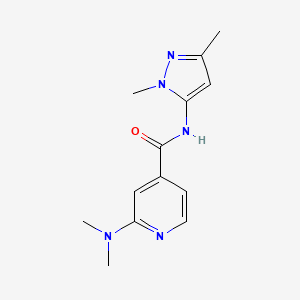
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide, also known as DMAQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMAQ is a small molecule that exhibits potent biological activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, this compound is being used as a tool to study the structure and function of proteins and enzymes. In pharmacology, this compound is being studied for its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects.
作用機序
The mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase 2, as well as the activity of the proteasome, a cellular complex involved in protein degradation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is its potent biological activity, which makes it a valuable tool for studying various cellular processes and potential drug targets. This compound is also relatively easy to synthesize, and the compound can be obtained in high yield and purity. However, one of the limitations of this compound is its potential toxicity and side effects, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the cellular processes and potential drug targets involved in various diseases. Finally, future research could focus on the synthesis of novel derivatives of this compound with improved potency and selectivity for specific targets.
合成法
The synthesis of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide involves the reaction of 2-amino-3-cyanopyridine with dimethylacetamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and reduction, to yield the final product. The synthesis of this compound is a straightforward and efficient process, and the compound can be obtained in high yield and purity.
特性
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12(16)8-10-7-9-5-3-4-6-11(9)14-13(10)17/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJVZQWUGJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)



![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)


![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
